2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative. Its structure features:
- A 4-amino-1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 3.
- A sulfanyl linker connecting the triazole to an N-(3-chloro-4-fluorophenyl)acetamide moiety.
This molecular architecture is designed to optimize interactions with biological targets, particularly in contexts such as anti-inflammatory or antimicrobial activity.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2S/c1-26-12-5-2-10(3-6-12)16-22-23-17(24(16)20)27-9-15(25)21-11-4-7-14(19)13(18)8-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPNXDWMXOUBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and chloro-fluorophenyl groups via substitution reactions. The final step often involves the formation of the acetamide linkage under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic substituents allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting key signaling pathways.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
Triazole Core Substitutions: The 4-amino group on the triazole is conserved across analogs and likely acts as a hydrogen-bond donor for target engagement. The 5-aryl substituent (e.g., 4-methoxyphenyl in the target vs. 4-chlorophenyl in Analog 2) modulates electronic properties.
N-Arylacetamide Modifications: The 3-chloro-4-fluorophenyl group in the target compound combines halogens at adjacent positions, increasing lipophilicity and steric bulk compared to analogs with single substituents (e.g., 3-methylphenyl in AS111). This may enhance membrane permeability or receptor affinity . Electron-withdrawing groups (e.g., Cl, NO₂) on the N-aryl ring, as seen in KA3/K14 derivatives, correlate with improved antimicrobial and antioxidant activities .
Pharmacological Activity Trends
Anti-Inflammatory Activity :
- AS111 (1.28× more active than diclofenac) demonstrates that pyridinyl substituents on the triazole and methyl groups on the N-aryl ring synergize for cyclooxygenase-2 (COX-2) inhibition .
- The target compound’s 3-chloro-4-fluorophenyl group may further optimize COX-2 binding due to halogen interactions with hydrophobic residues.
Antimicrobial Activity :
- Derivatives with electron-withdrawing N-aryl groups (e.g., KA3/K14) show enhanced activity against E. coli and S. aureus, with MIC values comparable to standard drugs . The target compound’s dual halogen substituents align with this trend.
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a derivative of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| PubChem CID | 854611 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study published in MDPI, compounds similar to this triazole derivative were found to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are crucial for bacterial growth and proliferation. The tested compounds demonstrated superior antibacterial activity compared to conventional antibiotics, indicating a promising therapeutic potential against resistant bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to affect cell proliferation and induce apoptosis in cancer cells.
Case Study: Antiproliferative Effects
In a recent study, triazole derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. Results showed that the compounds exhibited significant antiproliferative effects, with IC50 values indicating effective concentration ranges for inducing cell death .
The biological activity of triazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within microbial or cancerous cells. For instance, the inhibition of alkaline phosphatases disrupts essential metabolic processes in bacteria, while interference with cell cycle regulators can lead to apoptosis in tumor cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the triazole ring or substituents can significantly influence its biological efficacy. The presence of methoxy and chloro groups has been linked to enhanced activity due to their electronic effects and steric properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
